1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one
Description
Properties
IUPAC Name |
1-ethyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-nitroquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-3-25-19-7-5-4-6-18(19)20(21(22(25)27)26(28)29)24-14-12-23(13-15-24)16-8-10-17(30-2)11-9-16/h4-11H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDSHGAHDRBGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Nitration: The quinoline derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Piperazine Substitution: The nitroquinoline intermediate is reacted with 1-ethylpiperazine in the presence of a suitable base such as potassium carbonate to form the piperazine-substituted quinoline.
Methoxyphenyl Substitution: Finally, the piperazine derivative is reacted with 4-methoxyphenyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Reduction of Nitro Group: 1-ethyl-4-(4-(4-aminophenyl)piperazin-1-yl)-3-aminoquinolin-2(1H)-one.
Substitution of Methoxy Group: 1-ethyl-4-(4-(4-mercaptophenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, 1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one is investigated for its potential therapeutic effects. It may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer properties, although specific studies are required to confirm these effects.
Industry
Industrially, this compound could be used in the development of pharmaceuticals or as a precursor for the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one is not fully elucidated. it is hypothesized to interact with molecular targets such as enzymes or receptors involved in key biological pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to its biological effects.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound belongs to a broader class of quinoline-piperazine hybrids. Below is a comparison with structurally related compounds from the literature (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Solubility : Hydroxamic acid derivatives (e.g., D6) exhibit higher aqueous solubility due to ionizable groups, whereas the target compound’s nitro and ethyl groups may favor organic solvents .
Spectroscopic and Crystallographic Data
Table 2: NMR and Crystallographic Comparisons
Key Findings :
Biological Activity
1-Ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to summarize the available research on its biological activity, including synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 412.45 g/mol. The compound features a quinoline core substituted with a piperazine moiety, which is known for enhancing biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline structure followed by the introduction of the piperazine and methoxyphenyl groups. Detailed synthetic pathways have been documented in patents and chemical literature, emphasizing the importance of reaction conditions and purification methods to achieve high yields and purity.
Cardiovascular Effects
Piperazine derivatives have been explored for their cardiovascular effects. Studies have demonstrated that related compounds can produce inotropic effects in cardiac tissues, suggesting potential applications in treating heart conditions. The mechanism may involve modulation of calcium channels or adrenergic receptors . Although direct studies on this specific compound are lacking, its structural attributes suggest similar potential.
Neuropharmacological Effects
The presence of a piperazine ring is associated with neuropharmacological activity. Compounds featuring this moiety often interact with serotonin and dopamine receptors, indicating possible antidepressant or anxiolytic effects. Research on related piperazine derivatives has shown promise in modulating neurotransmitter systems, which could be extrapolated to predict similar activities for this compound .
Case Studies
Q & A
Basic Questions
Q. How can the molecular structure of 1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one be experimentally confirmed?
- Methodological Answer : Use a combination of 1H NMR spectroscopy (300–400 MHz) to identify proton environments (e.g., aromatic protons at δ 7.10–8.60 ppm, piperazine methylene at δ 2.75–3.73 ppm) and high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M + H]+). Compare observed splitting patterns and coupling constants (e.g., J = 13.5 Hz for axial-equatorial piperazine protons) with literature data for analogous piperazine-quinolinone derivatives .
Q. What purification techniques are suitable for isolating this compound during synthesis?
- Methodological Answer : Employ preparative thin-layer chromatography (TLC) with silica gel plates and a solvent system (e.g., 95% EtOH or CH₂Cl₂/MeOH gradients) to isolate the target compound. For complex mixtures, use reverse-phase HPLC with acetonitrile/water (0.1% formic acid) gradients to achieve >95% purity, as demonstrated in piperazine-substituted quinolinone syntheses .
Q. How can reaction yields be improved during the coupling of the piperazine moiety to the quinolinone core?
- Methodological Answer : Optimize reaction conditions by using triethylamine (TEA) as a base in ethanol at 140°C under sealed-tube conditions, which enhances nucleophilic substitution efficiency. Substituent effects on the piperazine ring (e.g., electron-donating groups like 4-methoxyphenyl) can increase yields by stabilizing intermediates, as seen in yields ranging from 36% to 45% for similar derivatives .
Advanced Questions
Q. What computational strategies predict the binding affinity of this compound to dopamine (D3) or serotonin (5-HT1A) receptors?
- Methodological Answer : Perform molecular docking studies using software like AutoDock Vina with receptor crystal structures (e.g., PDB ID 3PBL for D3). Focus on key interactions: the piperazine nitrogen with Asp110 (D3) or Ser197 (5-HT1A), and the quinolinone nitro group with hydrophobic pockets. Validate predictions with radioligand displacement assays using [³H]spiperone for D3 and [³H]8-OH-DPAT for 5-HT1A .
Q. How do structural modifications (e.g., nitro group position or piperazine substituents) influence VEGFR-2 kinase inhibition?
- Methodological Answer : Synthesize derivatives with varying substituents (e.g., replacing 3-nitro with 3-cyano) and evaluate using in vitro kinase assays (ADP-Glo™). The 3-nitro group may sterically hinder ATP-binding pocket access, while bulkier piperazine substituents (e.g., 4-cyclopropylmethyl) could enhance selectivity, as observed in related antiproliferative quinolinones .
Q. How can contradictions in reported biological activity data (e.g., IC50 variability) be resolved?
- Methodological Answer : Standardize assay conditions (e.g., cell line origin, ATP concentration) and use orthogonal validation methods . For example, confirm antiproliferative activity via both MTT assays and flow cytometry (apoptosis analysis). Cross-reference with structural analogs (e.g., 3j in ) to identify substituent-dependent trends .
Q. What strategies mitigate metabolic instability of the 4-methoxyphenylpiperazine moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
